molecular formula C21H30O9 B194614 Gemfibrozil 1-O-beta-Glucuronide CAS No. 91683-38-4

Gemfibrozil 1-O-beta-Glucuronide

Cat. No.: B194614
CAS No.: 91683-38-4
M. Wt: 426.5 g/mol
InChI Key: CJMNXSKEVNPQOK-LVEJAMMSSA-N
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Mechanism of Action

Target of Action

Gemfibrozil 1-O-beta-Glucuronide, a metabolite of Gemfibrozil, is a potent and competitive inhibitor of the P450 (CYP) isoform CYP2C8 . It also inhibits the organic anion transporting polypeptide 1B1 (OATP1B1) . These targets play crucial roles in drug metabolism and transport, respectively.

Mode of Action

This compound interacts with its targets, CYP2C8 and OATP1B1, leading to their inhibition. As a competitive inhibitor of CYP2C8, it binds to the active site of the enzyme, preventing other substrates from interacting with the enzyme . The inhibition of OATP1B1 affects the cellular uptake of certain drugs .

Biochemical Pathways

This compound affects the metabolic pathways mediated by CYP2C8 and the transport pathways mediated by OATP1B1. CYP2C8 is involved in the metabolism of various drugs, and its inhibition can lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effects or adverse reactions . OATP1B1 is involved in the hepatic uptake of various drugs, and its inhibition can affect the distribution and elimination of these drugs .

Pharmacokinetics

This compound is formed when Gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 .

Result of Action

The inhibition of CYP2C8 by this compound can lead to drug-drug interactions, as it can affect the metabolism of drugs that are substrates of CYP2C8 . Similarly, the inhibition of OATP1B1 can affect the pharmacokinetics of drugs that are substrates of this transporter .

Action Environment

The action of this compound can be influenced by various factors. For instance, the extent of glucuronidation of Gemfibrozil to form this compound can be affected by the expression and activity of UGT2B7 . Additionally, factors that affect the expression and activity of CYP2C8 and OATP1B1 can influence the inhibitory effects of this compound on these targets .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMNXSKEVNPQOK-LVEJAMMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919591
Record name 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91683-38-4
Record name Gemfibrozil 1-O-acylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemfibrozil-acyl-beta-D-glucuronide min.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-O-Gemfibrozil-beta-D-glucuronide in drug metabolism?

A1: 1-O-Gemfibrozil-beta-D-glucuronide (GG) is a key metabolite of gemfibrozil, a fibrate drug used to lower lipid levels. It's formed through glucuronidation, a common metabolic pathway in the liver. While generally considered a detoxification process, glucuronidation can sometimes lead to reactive metabolites like acyl glucuronides. GG is an example of such a metabolite. [, ]

Q2: Does 1-O-Gemfibrozil-beta-D-glucuronide interact with any specific proteins?

A2: Yes, studies have shown that GG interacts with human serum albumin (HSA), the most abundant protein in blood plasma. GG exhibits high reversible binding to HSA, with a small fraction undergoing hydrolysis and covalent binding to the protein. This interaction with HSA influences the degradation and clearance of GG. Interestingly, diazepam, a drug known to bind to a specific site on HSA, selectively inhibits the hydrolysis and covalent binding of GG, providing insights into the binding site on HSA. []

Q3: Does the chemical structure of 1-O-Gemfibrozil-beta-D-glucuronide contribute to its unique behavior?

A3: The structure of GG, specifically its amphiphilic nature (possessing both hydrophilic and hydrophobic parts), plays a role in its behavior. Research has demonstrated that GG can self-assemble into micelles in aqueous solutions above a certain concentration (critical micelle concentration). This micelle formation may explain the concentration-dependent degradation observed with GG and other acyl glucuronides. []

Q4: Are there any known enzymatic interactions with 1-O-Gemfibrozil-beta-D-glucuronide?

A4: Yes, GG has been identified as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8), a key enzyme involved in drug metabolism. Studies using recombinant CYP2C8 and GG showed that GG undergoes benzylic oxidation by CYP2C8, leading to the formation of a reactive intermediate. This intermediate covalently binds to the heme group of CYP2C8, causing irreversible inhibition of the enzyme. This inhibition of CYP2C8 by GG could potentially lead to drug-drug interactions. []

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